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molecular formula C9H7FO2 B8369973 4-Fluoro-3-vinyloxybenzaldehyde

4-Fluoro-3-vinyloxybenzaldehyde

Cat. No. B8369973
M. Wt: 166.15 g/mol
InChI Key: ONODJVYZJBJUNU-UHFFFAOYSA-N
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Patent
US07880009B2

Procedure details

A 50% sodium hydroxide solution (5 mL) and tetrabutylammonium hydrogen sulfate (859 mg) were added to the toluene (8 mL) solution of 3-(2-bromoethoxy)-4-fluorobenzaldehyde derivative (606 mg) obtained above, and the reaction solution was agitated at room temperature for 1 hour. Water and ethyl acetate were added to the reaction solution after the reaction ended, and the organic layer was separated. The obtained organic layer was washed with a saturated sodium chloride solution, and the solvent was evaporated under reduced pressure after dried over anhydrous magnesium sulfate. The obtained residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate 6:1), and 200 mg (49%) of 4-fluoro-3-vinyloxybenzaldehyde was obtained. The physical properties of the compound are as follows.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
3-(2-bromoethoxy)-4-fluorobenzaldehyde
Quantity
606 mg
Type
reactant
Reaction Step One
Quantity
859 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C1(C)C=CC=CC=1.Br[CH2:11][CH2:12][O:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][C:21]=1[F:22])[CH:17]=[O:18].O>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)(=O)C>[F:22][C:21]1[CH:20]=[CH:19][C:16]([CH:17]=[O:18])=[CH:15][C:14]=1[O:13][CH:12]=[CH2:11] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
3-(2-bromoethoxy)-4-fluorobenzaldehyde
Quantity
606 mg
Type
reactant
Smiles
BrCCOC=1C=C(C=O)C=CC1F
Name
Quantity
859 mg
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was agitated at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained above, and the reaction solution
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The obtained organic layer was washed with a saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate 6:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=C(C=O)C=C1)OC=C
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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